![molecular formula C15H17NO2 B7501396 N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 219.29 g/mol.
Mécanisme D'action
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide exerts its therapeutic effects through various mechanisms of action, including the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes. N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses. Additionally, N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide modulates the activity of various immune cells, including T cells and B cells, by inhibiting their proliferation and differentiation.
Biochemical and Physiological Effects
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell activity. N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has also been shown to increase the levels of glutathione, a key antioxidant molecule, and to decrease the levels of reactive oxygen species, which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability, its solubility in organic solvents, and its well-established synthesis method. However, N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide also has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other experimental assays.
Orientations Futures
There are several future directions for the study of N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide, including the investigation of its potential use in the treatment of other autoimmune diseases, the identification of its molecular targets, and the development of more efficient synthesis methods. Additionally, the use of N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide in combination with other therapeutic agents may enhance its efficacy and reduce its potential side effects.
Méthodes De Synthèse
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide can be synthesized through various methods, including the reaction of 2,4-dimethylbenzylamine with furan-2-carboxylic acid chloride or the reaction of 2,4-dimethylbenzylamine with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide is typically high, and the purity can be achieved through recrystallization.
Applications De Recherche Scientifique
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, immunomodulatory, and neuroprotective effects. N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has been approved by the US Food and Drug Administration for the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide has also been studied for its potential use in the treatment of other autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-7-13(12(2)9-11)10-16(3)15(17)14-5-4-8-18-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDAUYMMIFNSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

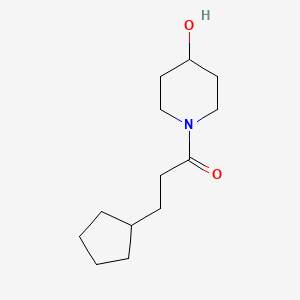
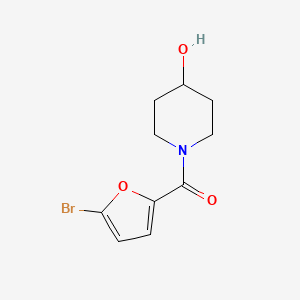
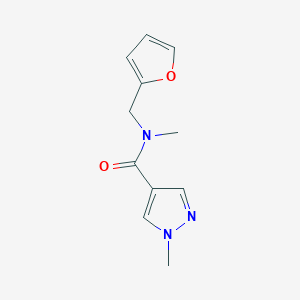
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
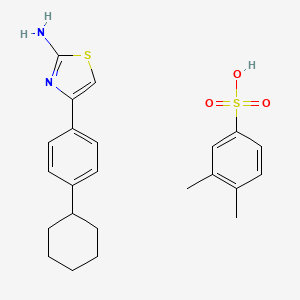
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
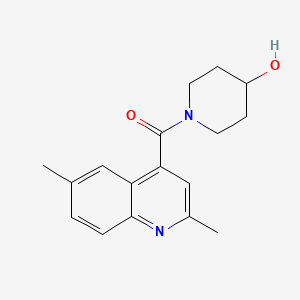
![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)